molecular formula C15H9ClO3 B14622427 [5-(4-Chlorophenyl)furan-2-yl](furan-2-yl)methanone CAS No. 61019-13-4

[5-(4-Chlorophenyl)furan-2-yl](furan-2-yl)methanone

Cat. No.: B14622427
CAS No.: 61019-13-4
M. Wt: 272.68 g/mol
InChI Key: AJWFNBGXXVVOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)furan-2-ylmethanone is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and another furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of furan-2,5-dicarbaldehyde with (4-chlorophenyl)magnesium bromide in a Grignard reaction . The reaction is carried out in tetrahydrofuran as a solvent, often under an ice-water bath to control the temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in organic synthesis for producing such compounds on a larger scale. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)furan-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)furan-2-ylmethanone is unique due to its dual furan rings and the presence of a chlorophenyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61019-13-4

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H9ClO3/c16-11-5-3-10(4-6-11)12-7-8-14(19-12)15(17)13-2-1-9-18-13/h1-9H

InChI Key

AJWFNBGXXVVOGE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.